N-[2-(4-methoxyphenyl)ethyl]-N'-(propan-2-yl)ethanediamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide is an organic compound with the molecular formula C13H20N2O2 This compound is characterized by the presence of a methoxyphenyl group and an ethanediamide backbone
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide typically involves the reaction of 4-methoxyphenethylamine with isopropylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide can be compared with other similar compounds, such as:
N-[2-(4-methoxyphenyl)ethyl]acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of an ethanediamide group.
Substituted methylenedioxyphenethylamines: These compounds share a phenethylamine backbone but have different substituents, leading to varied chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-propan-2-yloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)16-14(18)13(17)15-9-8-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKIQULUWOBPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367030 | |
Record name | STK169216 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-73-6 | |
Record name | STK169216 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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